![molecular formula C15H22N4O3S B5538767 N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)

N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

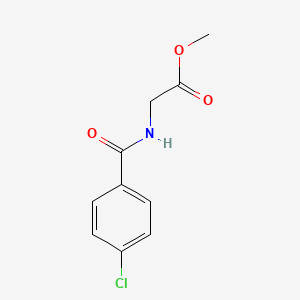

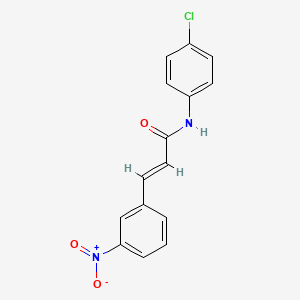

The synthesis of compounds similar to "N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide" typically involves complex organic synthesis routes. These routes may include the formation of triazole rings through cycloaddition reactions, sulfonamide bond formation, and the introduction of methoxyethyl groups. For example, compounds like 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones have been synthesized and characterized, showcasing similar synthetic pathways and structural features (Patil et al., 2010).

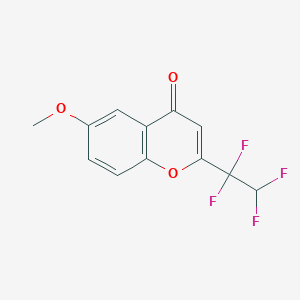

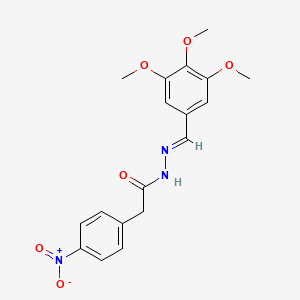

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a triazole ring, a phenyl group, and a sulfonamide moiety. These structural features contribute to the compound's unique chemical properties and reactivity. Techniques such as NMR, IR, and X-ray crystallography are instrumental in elucidating these structures. For instance, studies like the synthesis and structural elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide provide insights into the structure of similarly complex molecules (Alotaibi et al., 2018).

科学的研究の応用

Analytical Method Development

A study by Nyeborg et al. (2010) focused on the development of a high-performance liquid chromatography (HPLC) method for determining various organic UV-filters, including compounds structurally related to N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide, in cosmetics. This method allowed the simultaneous and quantitative determination of these compounds in under 30 minutes, demonstrating its potential application in the analysis of complex cosmetic formulations (Nyeborg, Pissavini, Lemasson, & Doucet, 2010).

Antimicrobial Agent Development

Patil et al. (2010) synthesized a series of novel compounds structurally related to N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide, with the goal of developing better antimicrobial agents. The synthesized compounds were tested against various bacterial and fungal species, with some showing significant antibacterial activity (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).

Herbicidal Activity

Luo et al. (2008) designed and synthesized a series of triazolinone derivatives, including compounds similar to N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide, to explore their herbicidal activities. These compounds were found to inhibit Protoporphyrinogen oxidase, a crucial target in herbicides, with one compound showing promising herbicidal activity comparable to commercial products (Luo, Jiang, Wang, Chen, & Yang, 2008).

Buffer Applications in Analytical Chemistry

Taha and Lee (2010) investigated the solubilities and transfer free energies of various buffers, including those with structural similarities to N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide, from water to aqueous ethanol solutions. These studies are crucial for understanding the behavior of such compounds in different solvent systems, which is important in analytical and pharmaceutical chemistry (Taha & Lee, 2010).

Drug Metabolism Studies

Zmijewski et al. (2006) conducted a study on the application of biocatalysis to drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. The study involved a microbial-based surrogate biocatalytic system to produce mammalian metabolites of compounds structurally related to N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide, which is significant for understanding drug metabolism in preclinical and clinical studies (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

特性

IUPAC Name |

N-[4-[2-ethyl-5-(2-methoxyethyl)-1,2,4-triazol-3-yl]phenyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3S/c1-5-19-15(16-14(17-19)10-11-22-3)12-6-8-13(9-7-12)18(2)23(4,20)21/h6-9H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUXMVDNNOZKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)CCOC)C2=CC=C(C=C2)N(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)

![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)

![4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)

![3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)

![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)